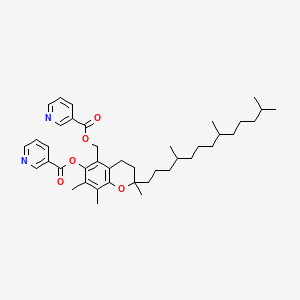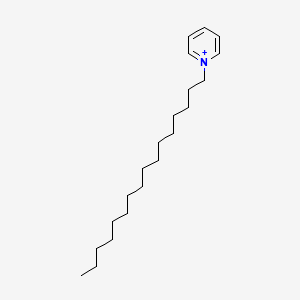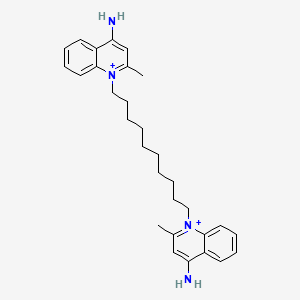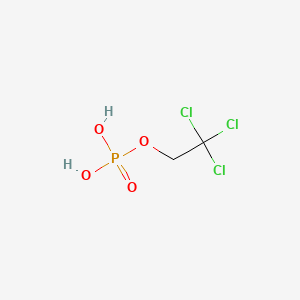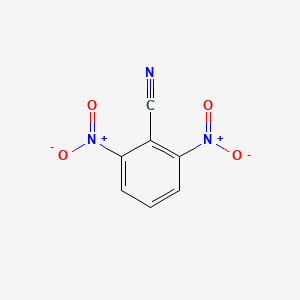
2,6-Dinitrobenzonitrile
Overview
Description
2,6-Dinitrobenzonitrile is a chemical compound that likely shares characteristics and reactivity with other nitro-substituted aromatic nitriles. These compounds are of interest due to their potential in various chemical reactions and applications, including their role in producing intermediates for dyes, pharmaceuticals, and advanced materials.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves nitration reactions, where nitro groups are introduced into an aromatic ring, followed by the introduction of a nitrile group. Techniques such as electrochemical methods have been explored for generating carbenes and nitrenes, which might be applicable for synthesizing nitro-substituted nitriles through subsequent reactions (Petrosyan & Niyazymbetov, 1989).
Scientific Research Applications
Single-Electron Transfer in Aromatic Nucleophilic Substitution
2,6-Dinitrobenzonitrile participates in reactions involving single-electron transfer during aromatic nucleophilic substitution. Studies have shown that reactions with different dinitrobenzonitriles lead to the formation of various Meisenheimer complexes and products like dinitrobenzamide and dinitrophenoxide ions. The ratios of these products change depending on the reaction conditions (Bacaloglu et al., 1992).
Formation of Meisenheimer Complexes
Research has demonstrated that compounds like 3,5-dinitrobenzonitrile form Meisenheimer-type σ-complexes with various nucleophiles in solution. This indicates potential for this compound in similar reactions, where attack occurs at specific positions on the aromatic ring (Foreman & Foster, 1969).
Microwave Spectroscopy
In the field of spectroscopy, particularly microwave spectroscopy, derivatives of dinitrobenzonitriles, such as 2,6-difluorobenzonitrile, have been studied to understand their molecular structure and behavior under certain conditions (Sharma & Doraiswamy, 1996).
Reaction Mechanism Studies
The mechanisms of reactions involving dinitrobenzonitriles, like the formation of Meisenheimer complexes and final products, have been explored. These studies provide insights into the rates and thermodynamic stabilities of these formations, contributing to a deeper understanding of chemical reaction pathways (Abe, 1983).
Additive Organic Supramolecular Assembly
Dinitrobenzonitriles have been shown to participate in the formation of additive organic supramolecular assemblies. For example, co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile forms hydrogen-bonded networks, indicating potential applications in materials science (Pedireddi et al., 2003).
Environmental and Chemical Analysis
This compound has been identified in environmental samples, like groundwater from ammunition destruction sites. It serves as an indicator compound in the analysis of contaminated water, aiding in the identification of residues from explosives and other related compounds (Godejohann et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35213-00-4 | |
| Record name | Dinitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?
A1: this compound crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].
Q2: Are there any notable intramolecular interactions within the this compound molecule?
A2: While this compound doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].
Q3: How does the presence of nitro groups affect the properties of aromatic compounds like this compound?
A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


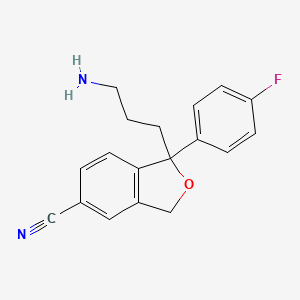
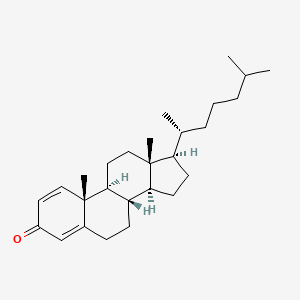

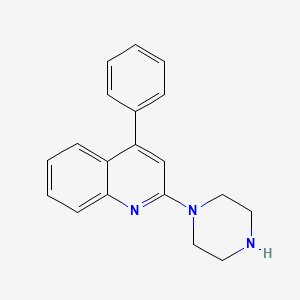


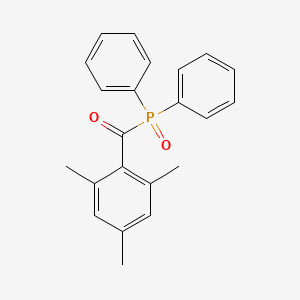
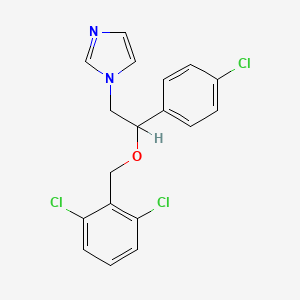
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
